![molecular formula C20H17N3O2S B2648222 8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-83-7](/img/structure/B2648222.png)

8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole and its derivatives are crucial in medicinal chemistry due to their physiological action . They have been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .

Synthesis Analysis

Indole derivatives can be synthesized using a variety of techniques . For example, one method involves reacting the suitable commercial indolamine and the commercial arylsulfonamide with N(CH 3) 3 in dry CH 2 CL 2, holding the mixture for 2 h at the ice point, followed by 18 to 22 h standing at room temperature .Molecular Structure Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It forms a solid crystalline structure .Chemical Reactions Analysis

Indole undergoes substitution, primarily at the C-3 position . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Physical And Chemical Properties Analysis

Indole is a relatively weak basic chemical . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Heterocyclic Compounds : Research has focused on synthesizing heterocyclic compounds that exhibit significant biological activities. For example, the synthesis of indole, carbazole, pyrrole, imidazole, and related derivatives has been explored, demonstrating the versatility of such compounds in chemical synthesis and potential applications in drug development (Katritzky et al., 1989).

Antimicrobial and Antioxidant Activities

- Antimicrobial Activity : Some studies have investigated the antimicrobial properties of benzimidazole derivatives and related compounds. For instance, novel benzimidazole derivatives have shown potential antimicrobial activities, highlighting their importance in developing new antimicrobial agents (El-masry et al., 2000). Another study on thiazolidinone, azetidinone, and thienopyrimidine derivatives encompassing indolylthienopyrimidines reported promising antioxidant and antimicrobial activities, illustrating the potential for these compounds in treating oxidative stress-related diseases and infections (Saundane et al., 2012).

Pharmacological Potential

- Antihypertensive and Anti-neoplastic Activities : The development of compounds with antihypertensive α-blocking activity has been reported, indicating the potential for therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008). Additionally, novel indolyl-1,3,4-oxadiazole and triazole derivatives have been evaluated for their antineoplastic activity, underscoring the significance of these compounds in cancer research (Farghaly et al., 2012).

Agricultural Applications

- Sustained Release of Agricultural Fungicides : The use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole has been explored, demonstrating the potential for these nanoparticles in improving the delivery and efficacy of agricultural fungicides (Campos et al., 2015).

Future Directions

properties

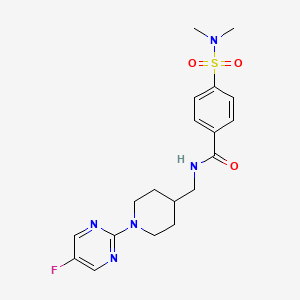

IUPAC Name |

4-methyl-N'-(2-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-12-7-3-4-8-13(12)18(24)21-22-19(25)17-11-15-14-9-5-6-10-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLOSVAWGBJUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2648143.png)

![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)

![N-Methyl-N-[(5-methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648146.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2648160.png)